3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde
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Overview
Description
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzaldehyde core substituted with nitro and benzothiazolylsulfanyl groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde with 2-mercaptobenzothiazole in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to manage the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzothiazolylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazolylsulfanyl groups may also contribute to its activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(1,3-benzothiazol-2-yl)furan: Similar structure but with a furan ring instead of a nitrobenzaldehyde core.
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-chlorobenzaldehyde: Similar structure with a chlorine substituent instead of a nitro group.
Uniqueness
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde is unique due to the presence of both nitro and benzothiazolylsulfanyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,4-bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N3O3S4/c25-11-12-9-15(24(26)27)19(31-21-23-14-6-2-4-8-17(14)29-21)18(10-12)30-20-22-13-5-1-3-7-16(13)28-20/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXWUBDGZYZOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC(=CC(=C3SC4=NC5=CC=CC=C5S4)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N3O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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